Tetramethylpimelamide
CAS No.: 34712-64-6
Cat. No.: VC20651344
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34712-64-6 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | N,N,N',N'-tetramethylheptanediamide |
| Standard InChI | InChI=1S/C11H22N2O2/c1-12(2)10(14)8-6-5-7-9-11(15)13(3)4/h5-9H2,1-4H3 |
| Standard InChI Key | ASHMSZXXFLPXSY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CCCCCC(=O)N(C)C |
Introduction
Physicochemical Properties
Solubility and Stability
As a symmetrically substituted diamide, Tetramethylpimelamide exhibits moderate polarity, rendering it soluble in common organic solvents like chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Aqueous solubility is likely limited due to the hydrophobic heptane chain and methyl groups, though quantitative data are unavailable. Stability under ambient conditions is presumed high, with no reported decomposition pathways.
Thermodynamic Parameters
While direct measurements of enthalpy (ΔH) and entropy (ΔS) for Tetramethylpimelamide are absent, estimates can be extrapolated from homologous compounds. For instance, malonamide (C₃H₆N₂O₂) exhibits a fusion enthalpy of 29.85 kJ/mol and entropy of 67.20 J·mol⁻¹·K⁻¹ . Applying group contribution methods, the longer heptane chain in Tetramethylpimelamide would predictably increase both ΔH and ΔS due to enhanced van der Waals interactions .
Toxicological Profile
A seminal study by Sandler et al. (1978) evaluated the acute toxicity of Tetramethylpimelamide and related amides in murine models :
| Compound | LD₅₀ (mg/kg, intraperitoneal) | Toxicity Trend |
|---|---|---|
| Dimethylacetamide | 3467 | Least toxic |
| Tetramethylpimelamide | 2239 | Moderate |
| Tetramethylsuberamide | 1479 | High |
| Tetramethylazelamide | 447 | Higher |
| Tetramethylsebacamide | 400 | Highest |
The inverse correlation between LD₅₀ and alkyl chain length suggests that increased lipid solubility enhances blood-brain barrier penetration, exacerbating neurotoxicity . Tetramethylpimelamide’s intermediate toxicity underscores the balance between hydrophobicity and molecular size.
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield synthesis routes and characterize intermediate products.
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Toxicity Mechanistics: Elucidate the molecular basis of neurotoxicity using in vitro blood-brain barrier models.
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Material Science Applications: Explore its role as a monomer in polyamide synthesis or as a plasticizer.
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